molecular formula C13H12O2 B14455740 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- CAS No. 76177-02-1

1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis-

Cat. No.: B14455740
CAS No.: 76177-02-1
M. Wt: 200.23 g/mol
InChI Key: TZXDRLXEATUXAZ-OLZOCXBDSA-N
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Description

1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is an organic compound with the molecular formula C12H10O It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- can be synthesized through several synthetic routes. One common method involves the reduction of acenaphthenequinone using sodium borohydride in the presence of methanol. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- often involves the catalytic hydrogenation of acenaphthenequinone. This process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Acenaphthenequinone.

    Reduction: Acenaphthene.

    Substitution: Various substituted acenaphthylenol derivatives.

Mechanism of Action

The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is unique due to its specific hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects.

Properties

CAS No.

76177-02-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

(1R,2S)-2-methoxy-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C13H12O2/c1-15-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,12-14H,1H3/t12-,13+/m1/s1

InChI Key

TZXDRLXEATUXAZ-OLZOCXBDSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O

Canonical SMILES

COC1C(C2=CC=CC3=C2C1=CC=C3)O

Origin of Product

United States

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